molecular formula C15H25N3S B5770075 N-[4-(diethylamino)phenyl]-N'-isobutylthiourea

N-[4-(diethylamino)phenyl]-N'-isobutylthiourea

Cat. No.: B5770075
M. Wt: 279.4 g/mol
InChI Key: OMONIABTDSDBME-UHFFFAOYSA-N
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Description

N-[4-(diethylamino)phenyl]-N’-isobutylthiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of a diethylamino group attached to a phenyl ring, which is further connected to an isobutylthiourea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(diethylamino)phenyl]-N’-isobutylthiourea typically involves the reaction of 4-(diethylamino)aniline with isobutyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of N-[4-(diethylamino)phenyl]-N’-isobutylthiourea can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N-[4-(diethylamino)phenyl]-N’-isobutylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-(diethylamino)phenyl]-N’-isobutylthiourea has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: The compound is studied for its potential as an enzyme inhibitor, affecting various biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity and thermal stability.

Mechanism of Action

The mechanism of action of N-[4-(diethylamino)phenyl]-N’-isobutylthiourea involves its interaction with specific molecular targets, such as enzymes and receptors. The diethylamino group enhances its binding affinity to these targets, leading to inhibition or modulation of their activity. The compound can interfere with various cellular pathways, including signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(diethylamino)phenyl]-N’-phenylurea: Similar structure but with a phenylurea moiety instead of isobutylthiourea.

    4-(dimethylamino)phenyl isothiocyanate: Contains a dimethylamino group and isothiocyanate moiety.

Uniqueness

N-[4-(diethylamino)phenyl]-N’-isobutylthiourea is unique due to the presence of the isobutylthiourea moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-[4-(diethylamino)phenyl]-3-(2-methylpropyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3S/c1-5-18(6-2)14-9-7-13(8-10-14)17-15(19)16-11-12(3)4/h7-10,12H,5-6,11H2,1-4H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMONIABTDSDBME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=S)NCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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